molecular formula C9H12O5 B14009338 2,2-Dimethyl-5-(2-oxopropyl)-1,3-dioxane-4,6-dione CAS No. 77228-15-0

2,2-Dimethyl-5-(2-oxopropyl)-1,3-dioxane-4,6-dione

Cat. No.: B14009338
CAS No.: 77228-15-0
M. Wt: 200.19 g/mol
InChI Key: KIYLGKVYVNOCOB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(2-oxopropyl)-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(2-oxopropyl)-1,3-dioxane-4,6-dione typically involves the reaction of dimethyl malonate with acetone in the presence of a base, followed by cyclization to form the dioxane ring. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(2-oxopropyl)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-5-(2-oxopropyl)-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-(2-oxopropyl)-1,3-dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the oxopropyl group, resulting in different reactivity and applications.

    5-(2-Oxopropyl)-1,3-dioxane-4,6-dione: Similar structure but without the dimethyl groups, affecting its chemical properties.

Uniqueness

2,2-Dimethyl-5-(2-oxopropyl)-1,3-dioxane-4,6-dione is unique due to the presence of both dimethyl and oxopropyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.

Properties

CAS No.

77228-15-0

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

2,2-dimethyl-5-(2-oxopropyl)-1,3-dioxane-4,6-dione

InChI

InChI=1S/C9H12O5/c1-5(10)4-6-7(11)13-9(2,3)14-8(6)12/h6H,4H2,1-3H3

InChI Key

KIYLGKVYVNOCOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1C(=O)OC(OC1=O)(C)C

Origin of Product

United States

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